(4-Fluorophenyl)phosphonic acid
Overview
Description
(4-Fluorophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Fluorophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phenyl derivatives .
Scientific Research Applications
(4-Fluorophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in developing pharmaceuticals, particularly as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic the transition state of enzymatic reactions, allowing it to act as an inhibitor for certain enzymes. This interaction can alter metabolic pathways and inhibit the growth of pathogens .
Comparison with Similar Compounds
Phosphoric acid: Contains a phosphoric acid group instead of a phosphonic acid group.
Phosphinic acid: Features a phosphinic acid group, differing in oxidation state and structure.
Phenylphosphonic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
Uniqueness: (4-Fluorophenyl)phosphonic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(4-fluorophenyl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCVDWVYQFJUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506339 | |
Record name | (4-Fluorophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-87-1 | |
Record name | (4-Fluorophenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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